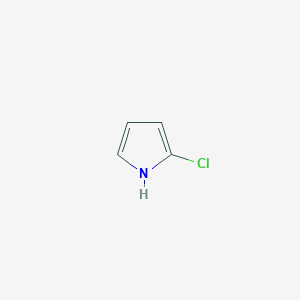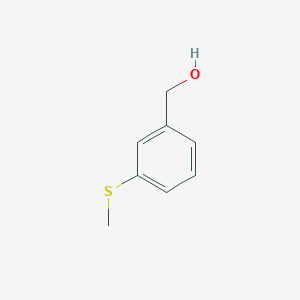
Dimethyl-1H-Pyrrol-2,3-dicarboxylat
Übersicht
Beschreibung
Dimethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound with the molecular formula C8H9NO4. It is a derivative of 1H-pyrrole-2,3-dicarboxylic acid, where both carboxylic acid groups are esterified with methanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1H-pyrrole-2,3-dicarboxylate has a wide range of applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its derivatives have shown biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
Wirkmechanismus
Biochemical Pathways
It is known that pyrrole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Dimethyl 1H-pyrrole-2,3-dicarboxylate, it is recommended to be stored in a sealed, dry environment at 2-8°C .
Biochemische Analyse
Biochemical Properties
Dimethyl 1H-pyrrole-2,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The compound’s ester groups make it a suitable substrate for these enzymes, leading to the formation of corresponding carboxylic acids and alcohols. Additionally, Dimethyl 1H-pyrrole-2,3-dicarboxylate can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .
Cellular Effects
Dimethyl 1H-pyrrole-2,3-dicarboxylate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it may inhibit or activate kinases, which are enzymes that phosphorylate other proteins, thereby altering their function. This compound can also impact gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. Furthermore, Dimethyl 1H-pyrrole-2,3-dicarboxylate can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Dimethyl 1H-pyrrole-2,3-dicarboxylate involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Alternatively, it can activate certain kinases by stabilizing their active conformations. Additionally, Dimethyl 1H-pyrrole-2,3-dicarboxylate can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 1H-pyrrole-2,3-dicarboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. Long-term studies have shown that Dimethyl 1H-pyrrole-2,3-dicarboxylate can have sustained effects on cellular function, including prolonged inhibition or activation of specific enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Dimethyl 1H-pyrrole-2,3-dicarboxylate in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Dimethyl 1H-pyrrole-2,3-dicarboxylate may exhibit toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or disruptions in cellular signaling pathways .
Metabolic Pathways
Dimethyl 1H-pyrrole-2,3-dicarboxylate is involved in various metabolic pathways, primarily through its interactions with enzymes. It can be metabolized by esterases, leading to the formation of carboxylic acids and alcohols. These metabolites can further participate in other metabolic reactions, such as oxidation or conjugation, ultimately being excreted from the body. The compound’s interactions with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, Dimethyl 1H-pyrrole-2,3-dicarboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and moderate lipophilicity. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The compound’s localization and accumulation can be influenced by its interactions with cellular components, such as proteins and lipids .
Subcellular Localization
Dimethyl 1H-pyrrole-2,3-dicarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 1H-pyrrole-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their ester forms.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 1H-pyrrole-2,3-dicarboxylate may involve large-scale esterification processes using continuous reactors. These reactors are designed to handle high volumes of reactants and maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of Dimethyl 1H-pyrrole-2,3-dicarboxylate can lead to the formation of pyrrole-2,3-dicarboxylic acid or its derivatives.
Reduction: Reduction reactions can produce pyrrole-2,3-dicarboxylic acid or its corresponding alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Dimethyl pyrrole
1H-pyrrole-2,4-dicarboxylate
1H-pyrrole-2,3-dicarboxylic acid
Pyrrolopyrazine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
dimethyl 1H-pyrrole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJAEUGFSVPHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510378 | |
| Record name | Dimethyl 1H-pyrrole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-08-8 | |
| Record name | Dimethyl 1H-pyrrole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)




